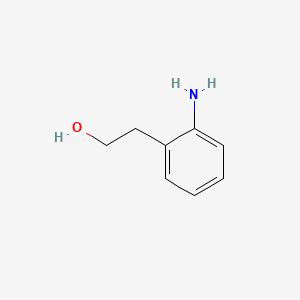

2-(2-Aminophenyl)ethanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-aminophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDXSRFKXABMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201557 | |

| Record name | o-Aminophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5339-85-5 | |

| Record name | 2-Aminobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5339-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Aminophenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, 2-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Aminophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-aminophenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the One-Pot Synthesis of N-Acyl Indolines from 2-(2-Aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a direct and efficient one-pot synthesis of N-acyl indolines, valuable scaffolds in medicinal chemistry, from readily available 2-(2-aminophenyl)ethanol derivatives. This methodology, developed by Wang and colleagues, offers a streamlined approach to these important heterocyclic compounds.

Introduction

N-acyl indolines are a significant class of heterocyclic compounds frequently found in the core structure of various biologically active molecules and pharmaceuticals. Their rigid framework and potential for diverse functionalization make them attractive targets in drug discovery. Traditional multi-step syntheses of these compounds can be time-consuming and may suffer from lower overall yields. The one-pot cyclization of 2-(2-aminophenyl)ethanols with carboxylic acids presents a highly efficient and atom-economical alternative.[1][2]

This guide details a robust one-pot procedure that utilizes triphenylphosphine (PPh₃), carbon tetrachloride (CCl₄), and triethylamine (NEt₃) to facilitate the cyclization and acylation in a single step, providing good to excellent yields of the desired N-acyl indolines.[1][2]

Reaction Principle

The one-pot synthesis proceeds through a tandem reaction sequence. Initially, the alcohol group of this compound is likely converted into a better leaving group in situ by the reagent system. This is followed by an intramolecular nucleophilic attack of the amino group to form the indoline ring. Finally, the indoline nitrogen is acylated by the carboxylic acid, which is activated by the same reagent system, to yield the final N-acyl indoline product.

Experimental Protocol

The following is a general experimental procedure adapted from the work of Wang et al. for the one-pot synthesis of N-acyl indolines.[1]

Materials:

-

This compound or its substituted derivatives

-

Carboxylic acid

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄)

-

Triethylamine (NEt₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 mmol), carboxylic acid (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous acetonitrile (10 mL), add triethylamine (3.0 mmol).

-

Stir the mixture at room temperature for 5 minutes.

-

Add carbon tetrachloride (1.5 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure N-acyl indoline.

Data Presentation: Scope of the Reaction

The one-pot synthesis has been demonstrated to be effective for a variety of substituted 2-(2-aminophenyl)ethanols and different carboxylic acids, affording the corresponding N-acyl indolines in good to excellent yields.[1]

Table 1: Synthesis of N-Acyl Indolines from various 2-(2-Aminophenyl)ethanols and Carboxylic Acids

| Entry | This compound Derivative (R¹) | Carboxylic Acid (R²) | Product | Yield (%) |

| 1 | H | Phenyl | N-Benzoylindoline | 95 |

| 2 | H | 4-Methylphenyl | N-(4-Methylbenzoyl)indoline | 96 |

| 3 | H | 4-Methoxyphenyl | N-(4-Methoxybenzoyl)indoline | 92 |

| 4 | H | 4-Chlorophenyl | N-(4-Chlorobenzoyl)indoline | 93 |

| 5 | H | 4-Nitrophenyl | N-(4-Nitrobenzoyl)indoline | 90 |

| 6 | H | 2-Naphthyl | N-(2-Naphthoyl)indoline | 89 |

| 7 | H | Methyl | N-Acetylindoline | 85 |

| 8 | H | Propyl | N-Butanoylindoline | 82 |

| 9 | 4-Methyl | Phenyl | N-Benzoyl-4-methylindoline | 93 |

| 10 | 5-Methyl | Phenyl | N-Benzoyl-5-methylindoline | 94 |

| 11 | 4-Chloro | Phenyl | N-Benzoyl-4-chloroindoline | 90 |

| 12 | 5-Chloro | Phenyl | N-Benzoyl-5-chloroindoline | 92 |

Data sourced from Wang, Z.; Wan, W.; Jiang, H.; Hao, J. J. Org. Chem. 2007, 72 (24), 9364–9367.[1]

Experimental Workflow

The logical flow of the one-pot synthesis of N-acyl indolines can be visualized as follows:

Caption: One-pot synthesis of N-acyl indolines workflow.

Conclusion

The one-pot cyclization of 2-(2-aminophenyl)ethanols with carboxylic acids provides a highly efficient, scalable, and direct route to N-acyl indolines. This method is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, making it a valuable tool for chemists in academia and industry. The resulting N-acyl indolines can serve as key intermediates for the synthesis of more complex molecules with potential biological activities.

References

The Intramolecular Cyclization of 2-(2-Aminophenyl)ethanol: A Deep Dive into its Reaction Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and biologically active natural products, is a cornerstone of medicinal chemistry. One elegant and atom-economical approach to constructing this vital heterocycle is through the intramolecular cyclization of 2-(2-aminophenyl)ethanol. This reaction, typically proceeding through a dehydrogenative or oxidative pathway, offers a direct route to the indole core from a readily accessible starting material. This whitepaper provides a comprehensive overview of the core reaction mechanism, supported by quantitative data from various catalytic systems, detailed experimental protocols, and visualizations of the reaction pathways.

The Core Reaction: Dehydrogenative Cyclization to Indole

The transformation of this compound to indole is fundamentally an intramolecular dehydrogenative cyclization. This process involves the formal loss of two hydrogen atoms, leading to the formation of the aromatic indole ring system. The reaction is not spontaneous and requires the assistance of a catalyst to proceed efficiently.

The generally accepted mechanism can be broken down into three key stages:

-

Oxidation of the Alcohol: The reaction is initiated by the oxidation of the primary alcohol group of this compound to the corresponding aldehyde, 2-aminophenylacetaldehyde. This step is often the rate-determining step and requires an oxidizing agent or a dehydrogenation catalyst.

-

Intramolecular Cyclization (Condensation): The newly formed aldehyde undergoes a rapid intramolecular nucleophilic attack by the adjacent amino group. This condensation reaction forms a cyclic hemiaminal intermediate.

-

Dehydration and Aromatization: The hemiaminal intermediate readily dehydrates to form an enamine, which then tautomerizes and aromatizes to yield the stable indole ring.

The overall efficiency and selectivity of this transformation are highly dependent on the choice of catalyst and reaction conditions.

Catalytic Systems and Their Performance

A variety of transition metal-based catalysts have been successfully employed to facilitate the cyclization of this compound. Below is a summary of the performance of some of the most effective catalytic systems reported in the literature.

| Catalyst System | Oxidant/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |

| RuCl₂(PPh₃)₃ | Acceptorless (H₂ evolution) | Toluene | Reflux | Quantitative | [1] |

| [Cp*IrCl₂]₂ / K₂CO₃ | Acceptorless | Toluene | 110 | High | [2] |

| Co(OAc)₂ / N-Hydroxyphthalimide | Air or O₂ | Organic Solvent | 20-50 | >90 | [3] |

| Mn(OAc)₂ / N-Hydroxyphthalimide | Air or O₂ | Organic Solvent | 20-50 | >90 | [3] |

| Copper/TEMPO | Aerobic (Air) | Various | Room Temp. - 120 | Varies | [4] |

Visualizing the Reaction Pathway

To better understand the sequence of events in the cyclization of this compound, the following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of indole from this compound using different catalytic systems. These are provided for illustrative purposes, and researchers should consult the original literature for full experimental details.

Ruthenium-Catalyzed Dehydrogenative Cyclization[1]

Materials:

-

This compound

-

Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]

-

Toluene (anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol).

-

Add anhydrous toluene (10 mL) to dissolve the starting material.

-

To this solution, add RuCl₂(PPh₃)₃ (0.02 mmol, 2 mol%).

-

Heat the reaction mixture to reflux with vigorous stirring. The evolution of hydrogen gas may be observed.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction (typically after several hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure indole.

Iridium-Catalyzed Oxidative Cyclization[2]

Materials:

-

This compound

-

Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer [[Cp*IrCl₂]₂]

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol), [Cp*IrCl₂]₂ (0.025 mmol, 2.5 mol% Ir), and K₂CO₃ (0.2 mmol).

-

Add anhydrous toluene (5 mL) to the tube.

-

Seal the tube and heat the reaction mixture in an oil bath at 110 °C with stirring.

-

After the reaction is complete (as determined by GC-MS or TLC analysis), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic salts, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the indole product.

Conclusion

The intramolecular cyclization of this compound represents a powerful and versatile strategy for the synthesis of the indole scaffold. The choice of catalyst is crucial for the efficiency of this dehydrogenative transformation. Ruthenium and iridium-based catalysts have demonstrated high efficacy, often proceeding without the need for an external oxidant. Other systems, such as those based on cobalt, manganese, and copper, offer milder reaction conditions with air or oxygen as the terminal oxidant, aligning with the principles of green chemistry. This guide provides a foundational understanding of the reaction mechanism, a comparative analysis of catalytic systems, and practical experimental guidance for researchers in the field of organic synthesis and drug development. Further exploration and optimization of these catalytic systems will undoubtedly continue to expand the utility of this elegant indole synthesis.

References

An In-Depth Technical Guide to the Spectral Data of 2-(2-Aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2-(2-Aminophenyl)ethanol (CAS No. 5339-85-5). This document is intended to serve as a core resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed spectral data, experimental protocols, and a logical workflow for spectral analysis.

Compound Information

Compound Name: this compound

Synonyms: o-Aminophenethyl alcohol, Benzeneethanol, 2-amino-

CAS Number: 5339-85-5

Molecular Formula: C₈H₁₁NO

Molecular Weight: 137.18 g/mol

Chemical Structure:

Spectral Data Summary

The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 - 6.95 | m | 2H | Ar-H |

| 6.75 - 6.60 | m | 2H | Ar-H |

| 4.80 (broad s) | s | 2H | -NH₂ |

| 3.75 | t | 2H | -CH₂-OH |

| 2.80 | t | 2H | Ar-CH₂- |

| 2.50 (broad s) | s | 1H | -OH |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 144.5 | Ar-C-NH₂ |

| 130.0 | Ar-CH |

| 128.5 | Ar-CH |

| 127.0 | Ar-C-CH₂ |

| 118.5 | Ar-CH |

| 116.0 | Ar-CH |

| 62.5 | -CH₂-OH |

| 36.0 | Ar-CH₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |

| 3050 | Medium | Aromatic C-H stretch |

| 2940, 2870 | Medium | Aliphatic C-H stretch |

| 1620 | Strong | N-H bend (scissoring) |

| 1580, 1490 | Medium-Strong | Aromatic C=C stretch |

| 1250 | Strong | C-N stretch (aromatic amine) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 750 | Strong | Ortho-disubstituted benzene C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 137 | 45 | [M]⁺ (Molecular Ion) |

| 120 | 15 | [M-NH₃]⁺ |

| 118 | 100 | [M-H₂O]⁺ |

| 106 | 80 | [M-CH₂OH]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer was used to record the ¹H and ¹³C NMR spectra.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for solid samples, a KBr pellet was prepared by grinding approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a translucent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: The sample was introduced via direct infusion or through a gas chromatography (GC) column.

Instrumentation: A mass spectrometer with an electron ionization (EI) source was utilized.[1]

Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Speed: 1 scan/s

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to the Biological Activity Screening of 2-(2-Aminophenyl)ethanol Derivatives

This technical guide provides a comprehensive overview of the biological activity screening of 2-(2-Aminophenyl)ethanol derivatives, tailored for researchers, scientists, and drug development professionals. It covers key findings on their anticancer and antimicrobial properties, details the experimental protocols for their evaluation, and presents quantitative data in a structured format for comparative analysis.

Introduction

This compound and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The presence of an amino group and a hydroxyl group on a flexible ethyl chain attached to a phenyl ring allows for diverse structural modifications, leading to compounds with potent biological effects. This guide focuses on the screening of these derivatives for their potential as anticancer and antimicrobial agents, providing detailed methodologies and summarizing key activity data.

Anticancer Activity

Derivatives of the aminophenol scaffold have shown promising results as anticancer agents. Their mechanism of action is often linked to the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.

Cytotoxicity Screening

The cytotoxic effects of novel aminophenol analogues have been investigated against various cancer cell lines. For instance, studies on p-alkylaminophenols have demonstrated that their anticancer activity is dependent on the length of the alkyl chain.[1]

Data Summary: Anticancer Activity

| Compound Class | Cancer Cell Line | Activity Metric (IC50) | Reference |

| Pyrazole-linked benzothiazole–naphthol derivatives | HeLa (Cervical Cancer) | 4.63 to 5.54 μM | [2] |

| Thiophene containing aminobenzylnaphthols | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver) | GI50 10 μg/mL | [2] |

| p-Dodecylaminophenol | MCF-7, MCF-7/Adr(R) (Breast), DU-145 (Prostate), HL60 (Leukemia) | Potent, chain length-dependent suppression of cell growth | [1] |

| p-Decylaminophenol | MCF-7, MCF-7/Adr(R) (Breast), DU-145 (Prostate), HL60 (Leukemia) | Potent, chain length-dependent suppression of cell growth | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, BxPC-3, HT-29) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.[2]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.[2]

Apoptosis Induction

A key mechanism for the anticancer activity of these derivatives is the induction of apoptosis. This can be assessed through methods like AO/EB (Acridine Orange/Ethidium Bromide) and Annexin V-FITC/PI (Propidium Iodide) staining.[2] The incorporation of these compounds into cancer cells has been shown to correlate with their ability to induce apoptosis.[1]

Apoptosis Induction Experimental Workflow.

Antimicrobial Activity

Derivatives of this compound have also been explored for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.

Antimicrobial Spectrum

The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. For example, novel 2-((2-aminophenyl)thio)benzoic acid derivatives have been synthesized and tested against various microbial strains.[3]

Data Summary: Antibacterial Activity

| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Reference |

| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid | >500 | >500 | >500 | >500 | [3] |

| 2-[(2-nitro-1-(4-chlorophenyl)ethyl)thio]benzoic acid | >500 | >500 | >500 | >500 | [3] |

| Ampicillin (Standard) | 0.25 | 0.5 | >500 | 4 | [3] |

| Ciprofloxacin (Standard) | 0.5 | 0.25 | 1 | 0.5 | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[3]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial Susceptibility Testing Workflow.

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, certain derivatives have been investigated for other pharmacological properties. For instance, 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives have been shown to possess both alpha-stimulating and alpha-blocking adrenergic activity on rat vas deferens, with the effect being concentration-dependent.[4] N-isopropyl derivatives and their morpholine analogues exhibited only alpha-blocking activity.[4]

Synthesis of this compound Derivatives

The synthesis of the core structure, 2-(o-aminophenyl)ethanol, can be achieved through the reduction of 2-(o-nitrophenyl)ethanol. A common method involves using hydrogen gas in the presence of a Raney nickel catalyst.[5] This process can be enhanced by the addition of a small amount of an alkali compound, which improves the activity of the catalyst and increases the reaction rate.[5] The starting material, 2-(o-nitrophenyl)ethanol, can be synthesized by reacting o-nitrotoluene with formaldehyde.[5]

Synthetic Pathway for this compound.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in the fields of oncology and infectious diseases. This guide has summarized key findings and provided standardized protocols to facilitate further research and development in this promising area of medicinal chemistry. The presented data and methodologies offer a solid foundation for the design and screening of new, more potent derivatives.

References

- 1. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents [patents.google.com]

The Versatile Scaffolding of 2-(2-Aminophenyl)ethanol in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 2-(2-Aminophenyl)ethanol, a seemingly simple aromatic amino alcohol, serves as a crucial and versatile building block in the intricate world of medicinal chemistry. Its unique structural arrangement, featuring a primary aromatic amine and a hydroxyl group separated by a two-carbon linker, provides a reactive platform for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological activities. This technical guide delves into the core applications of this compound, focusing on its role in the construction of bioactive indole and indoline scaffolds, and presents key quantitative data, detailed experimental protocols, and mechanistic insights relevant to drug discovery and development.

From Simple Precursor to Complex Bioactive Architectures

The primary utility of this compound in medicinal chemistry lies in its facile conversion to indole and indoline ring systems. These bicyclic aromatic structures are privileged scaffolds, forming the core of numerous natural products, pharmaceuticals, and clinical drug candidates. The inherent reactivity of the amino and hydroxyl groups allows for a range of cyclization strategies, making it a valuable starting material for generating molecular diversity.

One of the most direct applications is the synthesis of N-acyl indolines. This transformation can be achieved through a one-pot cyclization reaction with carboxylic acids, providing an efficient and scalable route to these biologically important molecules.[1][2][3] N-acyl indolines themselves can be further oxidized to yield indoles and oxindoles, expanding the chemical space accessible from this single precursor.[1]

Furthermore, this compound is a key intermediate in the synthesis of more complex derivatives, such as indole-2-carboxamides, which have demonstrated potent anticancer properties. The indole-2-carboxylic acid moiety, a direct synthetic descendant of the this compound core, serves as a versatile handle for amide coupling with various amines to generate libraries of bioactive compounds.

Quantitative Pharmacological Data of this compound Derivatives

The true measure of a building block's value is in the biological activity of its derivatives. Compounds synthesized from this compound have shown significant promise, particularly in the realm of oncology. The following tables summarize key quantitative data for representative indole-2-carboxamide derivatives, highlighting their potent antiproliferative and enzyme inhibitory activities.

Table 1: Antiproliferative Activity of Indole-2-carboxamide Derivatives

| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |

| Va | MCF-7 (Breast) | 0.026 | [4] |

| Ve | MCF-7 (Breast) | 0.035 | [4] |

| Vf | MCF-7 (Breast) | 0.041 | [4] |

| Vg | MCF-7 (Breast) | 0.058 | [4] |

| Vh | MCF-7 (Breast) | 0.086 | [4] |

| 5d | A-549 (Lung) | 1.05 | [5] |

| 5e | A-549 (Lung) | 0.95 | [5] |

| 8a | KNS42 (Glioblastoma) | 2.34 | [6] |

| 8c | KNS42 (Glioblastoma) | 5.67 | [6] |

| 8f | KNS42 (Glioblastoma) | 9.06 | [6] |

| 12c | KNS42 (Glioblastoma) | 4.88 | [6] |

Table 2: Kinase Inhibitory Activity of Indole-2-carboxamide Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Va | EGFR | 71 ± 6 | [4] |

| Ve | EGFR | 85 ± 7 | [4] |

| Vf | EGFR | 92 ± 8 | [4] |

| Vg | EGFR | 105 ± 9 | [4] |

| Vh | EGFR | 118 ± 10 | [4] |

| Va | BRAFV600E | 77 ± 6 | [4] |

| Ve | BRAFV600E | 89 ± 7 | [4] |

| Vf | BRAFV600E | 96 ± 8 | [4] |

| Vg | BRAFV600E | 101 ± 9 | [4] |

| Vh | BRAFV600E | 107 ± 9 | [4] |

| Va | VEGFR-2 | 82 ± 7 | [4] |

| Ve | VEGFR-2 | 94 ± 8 | [4] |

| Vf | VEGFR-2 | 101 ± 9 | [4] |

| Vg | VEGFR-2 | 108 ± 9 | [4] |

| Vh | VEGFR-2 | 115 ± 10 | [4] |

Key Experimental Protocols

To facilitate the practical application of this compound as a building block, this section provides detailed methodologies for key synthetic transformations.

Synthesis of N-Acyl Indolines from this compound

This protocol describes a one-pot cyclization to form N-acyl indolines.[1][2][3]

Reaction Scheme:

Procedure:

-

To a stirred solution of this compound (1.0 mmol) and a carboxylic acid (1.2 mmol) in a suitable solvent (e.g., dichloromethane), add triphenylphosphine (PPh3, 1.5 mmol) and triethylamine (NEt3, 2.0 mmol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add carbon tetrachloride (CCl4, 1.5 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-acyl indoline.

Synthesis of Indole-2-Carboxamides

This multi-step protocol outlines the synthesis of indole-2-carboxamides, starting from the cyclization of this compound to form an indole intermediate.

Step 1: Synthesis of Indole-2-carboxylic Acid

This step involves the oxidative cyclization of this compound.[7]

Reaction Scheme:

Procedure:

-

To a solution of 2-(2-aminophenethyl) alcohol (1.0 mmol) in a suitable solvent (e.g., toluene), add [Cp*IrCl2]2 (0.025 mmol) and K2CO3 (2.0 mmol).

-

Heat the mixture at reflux for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate and purify the crude indole by column chromatography.

-

The resulting indole can then be oxidized to indole-2-carboxylic acid using standard methods (e.g., with KMnO4 or other suitable oxidizing agents).

Step 2: Amide Coupling to form Indole-2-carboxamides

Reaction Scheme:

Procedure:

-

To a solution of indole-2-carboxylic acid (1.0 mmol) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.1 mmol) and a base such as DIPEA (2.0 mmol).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the desired amine (1.1 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours until the reaction is complete as monitored by TLC.

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the combined organic layers with saturated aqueous NaHCO3, brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography or recrystallization to yield the final indole-2-carboxamide.

Mechanistic Insights and Signaling Pathways

Derivatives of this compound, particularly the indole-2-carboxamides, have been shown to exert their anticancer effects through the inhibition of multiple protein kinases involved in cancer cell proliferation and survival.[4] The diagram below illustrates a simplified representation of the signaling pathways targeted by these compounds.

Figure 1: Simplified signaling pathway showing the multi-target inhibition by indole-2-carboxamide derivatives.

The inhibition of key kinases such as EGFR, VEGFR-2, and BRAFV600E by these compounds disrupts downstream signaling cascades that are crucial for cancer cell growth and angiogenesis.[4] Furthermore, inhibition of cyclin-dependent kinase 2 (CDK2) can lead to cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[8] The culmination of these inhibitory effects is the induction of apoptosis (programmed cell death) in cancer cells.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its ability to serve as a precursor for the synthesis of diverse and potent bioactive molecules, particularly indole and indoline derivatives, underscores its importance in drug discovery. The quantitative pharmacological data for its derivatives, especially in the context of anticancer activity, highlight the therapeutic potential that can be unlocked from this simple starting material. The detailed experimental protocols provided herein offer a practical guide for chemists to utilize this scaffold in their research endeavors. As the quest for novel therapeutics continues, the strategic application of fundamental building blocks like this compound will undoubtedly remain a cornerstone of successful drug development programs.

References

- 1. One-pot cyclization of 2-aminophenethyl alcohols: a novel and direct approach to the synthesis of N-acyl indolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-氨基苯乙醇 97% | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 3. 2-Aminophenethyl alcohol (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative cyclization of amino alcohols catalyzed by a CpIr complex. Synthesis of indoles, 1,2,3,4-tetrahydroquinolines, and 2,3,4,5-tetrahydro-1-benzazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties and reactivity of 2-Aminophenethyl alcohol

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Aminophenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminophenethyl alcohol, also known as 2-(2-aminophenyl)ethanol, is a versatile bifunctional organic compound featuring a primary amine and a primary alcohol attached to a benzene ring in an ortho configuration. This unique arrangement of functional groups makes it a valuable building block in synthetic organic chemistry, particularly for the synthesis of nitrogen-containing heterocyclic compounds such as indolines and indoles, which are prevalent scaffolds in pharmaceuticals and biologically active molecules. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, and key reactivity patterns, complete with experimental protocols and workflow visualizations.

Chemical and Physical Properties

Quantitative Data Summary

The key physical and chemical properties of 2-Aminophenethyl alcohol are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5339-85-5 | [2] |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| Appearance | Light yellow to Yellow to Orange clear liquid | [1] |

| Boiling Point | 147-148 °C at 3.5 mmHg | [3] |

| Density | 1.045 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.588 | [3] |

| pKa (Amino Group, NH₃⁺) | ~4-5 (Estimated) | [4] |

| pKa (Hydroxyl Group) | ~16-18 (Estimated) | [4] |

Spectroscopic Profile

The spectroscopic data for 2-Aminophenethyl alcohol is consistent with its structure, containing an ortho-substituted benzene ring, an ethyl alcohol chain, and a primary amino group.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and amine/hydroxyl protons.

-

Aromatic Protons: Four protons in the range of δ 6.5-7.2 ppm, exhibiting complex splitting patterns (multiplets) characteristic of an ortho-substituted benzene ring.

-

Methylene Protons (-CH₂-CH₂OH): A triplet around δ 2.9 ppm for the two protons adjacent to the aromatic ring (Ar-CH₂).

-

Methylene Protons (-CH₂-OH): A triplet around δ 3.7 ppm for the two protons adjacent to the hydroxyl group (-CH₂-O).

-

Amine and Hydroxyl Protons (-NH₂, -OH): Broad singlets that can appear over a wide range. The amine protons (-NH₂) typically appear around δ 3.5-4.5 ppm, while the alcohol proton (-OH) signal is often found between δ 2-5 ppm. Their chemical shift is highly dependent on solvent, concentration, and temperature. These peaks will disappear upon shaking the sample with D₂O.

-

-

¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum will show eight distinct signals.

-

Aromatic Carbons: Six signals in the δ 115-145 ppm region. The carbon bearing the amino group (C-NH₂) would be the most upfield (around δ 115-120 ppm), while the carbon attached to the ethyl group would be around δ 125-130 ppm.

-

Methylene Carbons: The Ar-CH₂ carbon signal is expected around δ 36-40 ppm, and the -CH₂-OH carbon signal would be further downfield, around δ 60-65 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for its functional groups.

-

O-H Stretch: A strong, broad band in the region of 3200-3550 cm⁻¹.

-

N-H Stretch: Two distinct, sharper peaks (asymmetric and symmetric stretching for a primary amine) in the 3300-3500 cm⁻¹ region, often superimposed on the broad O-H band.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1500-1600 cm⁻¹ range.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a molecular ion (M⁺) peak at m/z = 137. Key fragmentation patterns would include the loss of water (M-18) and cleavage of the C-C bond between the methylene groups, with the major fragment typically being the benzylic cation formed from the loss of CH₂OH (m/z = 106).

Chemical Reactivity and Applications

The reactivity of 2-Aminophenethyl alcohol is dominated by the interplay of its nucleophilic amino group and the hydroxyl group. This makes it an ideal precursor for intramolecular cyclization reactions to form five-membered nitrogen heterocycles.

Synthesis of Indolines

A primary application of 2-Aminophenethyl alcohol is its conversion to indoline, a core structure in many pharmaceutical agents. This is typically achieved via a two-step, one-pot process involving activation of the hydroxyl group followed by intramolecular nucleophilic substitution by the amine.

Caption: General workflow for the synthesis of indoline from 2-aminophenethyl alcohol.

Synthesis of N-Acyl Indolines

2-Aminophenethyl alcohol can undergo a one-pot cyclization with various carboxylic acids in the presence of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to directly yield N-acyl indolines.[5] This efficient reaction, known as the Appel reaction followed by intramolecular amidation, provides a powerful method for creating a library of substituted indolines.

Caption: Logical workflow for the one-pot synthesis of N-acyl indolines.

Dehydrogenative Cyclization to Indoles

A more advanced application is the direct synthesis of indoles from 2-aminophenethyl alcohol through a ruthenium-catalyzed dehydrogenative N-heterocyclization.[6][7] This reaction proceeds by first oxidizing the alcohol to an aldehyde, which then undergoes intramolecular condensation with the amine, followed by a final dehydrogenation to form the aromatic indole ring. This method is notable for its atom economy, releasing only hydrogen gas and water as byproducts.

Caption: Key steps in the ruthenium-catalyzed synthesis of indole.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations of 2-Aminophenethyl alcohol.

Protocol: Synthesis of Indoline[8]

This procedure details the cyclization of 2-aminophenethyl alcohol to indoline.

-

Apparatus Setup: A 500-mL, 3-necked, round-bottomed flask is equipped with an overhead stirrer, a thermocouple, and a pressure-equalizing addition funnel fitted with a nitrogen inlet.

-

Initial Charge: The flask is charged with anhydrous 1,2-dimethoxyethane (DME, 80 mL) and thionyl chloride (SOCl₂, 6.2 mL, 0.087 mol).

-

Substrate Addition: A solution of 2-aminophenethyl alcohol (10.0 g, 0.070 mol) in DME (20 mL) is added dropwise to the stirred solution over 1-1.5 hours. The internal temperature is maintained at 20-30 °C using an external cooling bath.

-

Intermediate Formation: After the addition is complete, the reaction mixture is stirred for 6-7 hours at ambient temperature, during which the formation of the 2-(2-chloroethyl)aniline intermediate occurs.

-

Cyclization: Aqueous sodium hydroxide (2.5 N, 128 mL) is added via the addition funnel over 30 minutes, keeping the internal temperature below 35 °C with an ice bath.

-

Heating: The reaction mixture is then warmed to 60 °C and stirred for 10 hours to drive the intramolecular cyclization to completion.

-

Workup: The mixture is cooled to ambient temperature and transferred to a separatory funnel. Tert-butyl methyl ether (MTBE, 100 mL) and water (56 mL) are added. The organic phase is separated, and the aqueous phase is extracted again with MTBE (56 mL).

-

Purification: The combined organic phases are washed with brine (43 mL), dried over sodium sulfate, and concentrated by rotary evaporation to yield crude indoline, which can be further purified by distillation or crystallization as an oxalate salt.

Protocol: One-Pot Synthesis of N-Benzoylindoline (Representative)[5]

This protocol is a representative example of the N-acyl indoline synthesis.

-

Apparatus Setup: A flame-dried round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet.

-

Reagent Addition: To the flask is added 2-aminophenethyl alcohol (1.0 mmol), benzoic acid (1.1 mmol), and triphenylphosphine (PPh₃, 1.2 mmol).

-

Solvent and Reagents: Anhydrous acetonitrile (10 mL) is added, followed by carbon tetrachloride (CCl₄, 1.2 mmol) and triethylamine (NEt₃, 1.5 mmol).

-

Reaction: The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux (approx. 82 °C) for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Purification: The residue is redissolved in dichloromethane and washed with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford N-benzoylindoline.

Protocol: Ruthenium-Catalyzed Synthesis of Indole[7][9]

This procedure describes the dehydrogenative aromatization to form indole.

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a nitrogen inlet.

-

Reagent Addition: The flask is charged with 2-aminophenethyl alcohol (1.0 mmol), dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (0.02 mmol, 2 mol%), and anhydrous toluene (10 mL).

-

Reaction: The heterogeneous mixture is heated to reflux (approx. 110 °C) under a nitrogen atmosphere. The reaction is monitored by TLC or GC-MS. The reaction typically runs for 12-24 hours.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed by rotary evaporation.

-

Purification: The resulting residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure indole product.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. o-Aminophenethyl alcohol | C8H11NO | CID 79282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 4-Aminophenethyl alcohol | C8H11NO | CID 66904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Forging the Seven-Membered Ring: A Technical Guide to Benzoxazepine Synthesis from 2-(2-Aminophenyl)ethanol

Abstract

Benzoxazepines represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies for the construction of the benzoxazepine core, with a specific focus on pathways originating from the readily accessible starting material, 2-(2-aminophenyl)ethanol. This document moves beyond a simple recitation of protocols, delving into the mechanistic underpinnings of key transformations and offering field-proven insights into experimental design and execution. Methodologies discussed include intramolecular cyclization via N-alkylation and O-alkylation, intramolecular reductive amination, and an adapted Pictet-Spengler reaction, providing a robust toolkit for the synthesis of diverse benzoxazepine derivatives.

Introduction: The Significance of the Benzoxazepine Scaffold

The benzoxazepine heterocyclic system, a seven-membered ring fused to a benzene ring and containing both oxygen and nitrogen atoms, is a cornerstone in the development of novel therapeutics.[1][2] The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling fine-tuning of interactions with biological targets. This has led to the discovery of benzoxazepine-containing compounds with a broad spectrum of pharmacological activities, including anticancer, anti-anxiety, and neuroprotective effects.[1][3]

This guide focuses on synthetic routes starting from this compound, a commercially available and versatile building block. The presence of both a nucleophilic amino group and a hydroxyl group on a flexible ethyl chain provides a unique opportunity for various intramolecular cyclization strategies to construct the desired 1,4-benzoxazepine core.

Strategic Approaches to the Benzoxazepine Core from this compound

The synthesis of benzoxazepines from this compound can be broadly categorized into two main strategies, each with its own set of advantages and considerations.

-

Strategy A: N-Alkylation followed by Intramolecular Cyclization. This approach involves the initial functionalization of the more nucleophilic amino group, followed by a ring-closing reaction.

-

Strategy B: O-Alkylation followed by Intramolecular Cyclization. In this alternative strategy, the hydroxyl group is first alkylated, setting the stage for subsequent intramolecular N-arylation or a related cyclization.

A third and powerful approach, Intramolecular Reductive Amination , offers a convergent and efficient route to the saturated tetrahydro-1,4-benzoxazepine ring system. Furthermore, a conceptually related strategy, the Pictet-Spengler reaction , can be adapted for the synthesis of specific benzoxazepine analogues.

Pathway I: N-Alkylation and Subsequent Intramolecular Cyclization

This pathway hinges on the selective alkylation of the amino group of this compound with a bifunctional reagent, followed by an intramolecular reaction to form the seven-membered ring. A common and effective approach involves the use of α-halo ketones or their synthetic equivalents.[4][5]

Synthesis of a Key Intermediate: N-(2-Oxoalkyl)-2-(2-hydroxyphenyl)ethanamine

The initial step is the N-alkylation of this compound with an α-halo ketone. The choice of the α-halo ketone determines the substitution pattern on the resulting benzoxazepine ring.

Experimental Protocol: N-Alkylation of this compound

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a mild base, for instance, potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 2.0 eq.).

-

Addition of Alkylating Agent: To the stirred suspension, add the desired α-halo ketone (e.g., chloroacetone or phenacyl bromide, 1.1 eq.) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours at room temperature or with gentle heating (40-60 °C).

-

Work-up and Purification: Upon completion, filter off the inorganic base. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the N-(2-oxoalkyl)-2-(2-hydroxyphenyl)ethanamine intermediate.

Intramolecular Cyclization to Form the Benzoxazepine Ring

The cyclization of the N-substituted intermediate can be achieved through several methods, with acid-catalyzed dehydration being a common and effective approach.

Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization

-

Reaction Setup: Dissolve the N-(2-oxoalkyl)-2-(2-hydroxyphenyl)ethanamine intermediate (1.0 eq.) in a high-boiling point aromatic solvent such as toluene or xylene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or a Lewis acid like BF₃·OEt₂.

-

Azeotropic Water Removal: Equip the reaction flask with a Dean-Stark apparatus to remove the water formed during the cyclization, driving the equilibrium towards the product.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude benzoxazepine can be purified by column chromatography.

Diagram of N-Alkylation Pathway

Caption: Synthetic route via N-alkylation followed by cyclization.

Pathway II: O-Alkylation and Subsequent Intramolecular Cyclization

An alternative strategy involves the initial alkylation of the hydroxyl group of this compound. This can be achieved using a reagent that introduces a two-carbon unit with a suitable leaving group, setting the stage for an intramolecular nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Synthesis of a Key Intermediate: 2-(2-Aminophenoxy)ethyl Halide

The selective O-alkylation of this compound can be challenging due to the competing N-alkylation. Protection of the amino group prior to O-alkylation is often necessary.

Experimental Protocol: O-Alkylation of N-Protected this compound

-

Protection of the Amino Group: Protect the amino group of this compound with a suitable protecting group, such as a Boc group (di-tert-butyl dicarbonate) or by forming a Schiff base with benzaldehyde.

-

O-Alkylation: Treat the N-protected amino alcohol with a reagent like 1,2-dihaloethane in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent like THF.

-

Deprotection: Remove the protecting group under appropriate conditions (e.g., acidic conditions for Boc deprotection or hydrolysis for the Schiff base) to yield the 2-(2-aminophenoxy)ethyl halide intermediate.

Intramolecular Cyclization via N-Arylation

The final ring closure can be achieved through an intramolecular nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently activated, or more generally, through a palladium-catalyzed intramolecular C-N cross-coupling reaction (Buchwald-Hartwig amination).

Experimental Protocol: Palladium-Catalyzed Intramolecular C-N Coupling

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the 2-(2-aminophenoxy)ethyl halide intermediate (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., Cs₂CO₃ or NaOtBu) in a dry, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography to afford the desired benzoxazepine.

Diagram of O-Alkylation Pathway

Caption: Synthetic route via O-alkylation and intramolecular C-N coupling.

Pathway III: Intramolecular Reductive Amination

Intramolecular reductive amination provides a highly efficient and convergent route to saturated benzoxazepine rings (2,3,4,5-tetrahydro-1,4-benzoxazepines).[6][7] This strategy relies on the formation of an amino-aldehyde or amino-ketone intermediate, which then undergoes spontaneous or catalyzed cyclization and reduction in a single pot.

Synthesis of the Amino-Aldehyde Precursor

A plausible route to the required precursor involves the O-alkylation of 2-nitrophenol with an appropriate haloacetal, followed by reduction of the nitro group.

Experimental Protocol: Synthesis of 2-(2-Aminophenoxy)acetaldehyde

-

O-Alkylation of 2-Nitrophenol: React 2-nitrophenol with a protected 2-haloethanol derivative, such as 2-bromo-1,1-diethoxyethane, in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF).

-

Nitro Group Reduction: Reduce the nitro group of the resulting ether to an amine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or a chemical reducing agent like tin(II) chloride (SnCl₂).

-

Acetal Hydrolysis: Hydrolyze the acetal protecting group under mild acidic conditions to generate the desired 2-(2-aminophenoxy)acetaldehyde in situ.

One-Pot Intramolecular Reductive Amination

The generated amino-aldehyde can be directly subjected to reductive amination conditions to furnish the tetrahydro-1,4-benzoxazepine.

Experimental Protocol: Intramolecular Reductive Amination

-

Reaction Setup: Following the in situ generation of the amino-aldehyde, adjust the pH of the solution to be slightly acidic (pH 5-6).

-

Reducing Agent: Add a reducing agent that is selective for imines over aldehydes, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[8]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent by careful addition of an acid (e.g., dilute HCl). Basify the mixture and extract the product with an organic solvent. The crude product can be purified by column chromatography.

Diagram of Intramolecular Reductive Amination Pathway

Caption: Convergent synthesis via intramolecular reductive amination.

Pathway IV: Adapted Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocycles.[9][10][11][12] While a classical Pictet-Spengler reaction is not directly applicable to this compound due to the nature of the aromatic ring, a modified approach can be envisioned for the synthesis of certain benzoxazepine derivatives. This would typically involve the reaction of an activated 2-aminophenylethanol derivative with an aldehyde or ketone under acidic conditions.

For this strategy to be successful, the aromatic ring needs to be sufficiently electron-rich to participate in the electrophilic cyclization. Therefore, this method is most suitable for this compound derivatives bearing electron-donating substituents on the benzene ring.

Conceptual Workflow: Adapted Pictet-Spengler Reaction

-

Substrate Selection: Start with a this compound derivative that has electron-donating groups on the aromatic ring to enhance its nucleophilicity.

-

Imine Formation: React the amino alcohol with an aldehyde or ketone in the presence of an acid catalyst to form an iminium ion intermediate.

-

Intramolecular Cyclization: The electron-rich aromatic ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution reaction to form the seven-membered ring.

Diagram of Adapted Pictet-Spengler Reaction

Caption: Conceptual pathway for an adapted Pictet-Spengler reaction.

Data Summary and Comparison of Synthetic Routes

| Synthetic Pathway | Key Intermediate | Key Reaction | Advantages | Limitations |

| N-Alkylation/Cyclization | N-(2-Oxoalkyl)-2-(2-hydroxyphenyl)ethanamine | Acid-catalyzed cyclodehydration | Straightforward, good for introducing substituents on the heterocycle. | May require harsh conditions for cyclization. |

| O-Alkylation/Cyclization | 2-(2-Aminophenoxy)ethyl halide | Intramolecular Buchwald-Hartwig amination | Mild reaction conditions for cyclization, good functional group tolerance. | Requires protection/deprotection steps, palladium catalyst can be expensive. |

| Intramolecular Reductive Amination | 2-(2-Aminophenoxy)acetaldehyde | One-pot cyclization and reduction | Convergent, high efficiency, stereocontrol may be possible. | Precursor synthesis can be multi-step. |

| Adapted Pictet-Spengler Reaction | Iminium ion | Intramolecular electrophilic aromatic substitution | Potentially rapid access to the core structure. | Limited to electron-rich aromatic systems. |

Conclusion and Future Outlook

The synthesis of the benzoxazepine scaffold from this compound offers a variety of strategic options for the medicinal and organic chemist. The choice of synthetic route will depend on the desired substitution pattern, the scale of the synthesis, and the available resources. The methodologies outlined in this guide, from classical N- and O-alkylation strategies to more modern intramolecular reductive amination and adapted Pictet-Spengler reactions, provide a robust foundation for the construction of novel benzoxazepine libraries.

Future research in this area will likely focus on the development of more atom-economical and enantioselective methods. The use of C-H activation and other catalytic strategies could further streamline the synthesis of these important heterocyclic compounds, paving the way for the discovery of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 6. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Pictet–Spengler reaction - Buchler GmbH [buchler-gmbh.com]

- 12. Pictet–Spengler reaction - Buchler GmbH [buchler-gmbh.com]

A Technical Guide to the Pharmacological Activities of 2-(2-Aminophenyl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(2-Aminophenyl)ethanol scaffold is a versatile structural motif that serves as a valuable building block in medicinal chemistry.[1] Its constituent parts—an aromatic ring, an amino group, and a hydroxyl group—provide multiple points for chemical modification, allowing for the synthesis of diverse derivatives.[1] This structural flexibility has led to the exploration of these compounds for a wide range of therapeutic applications. This guide provides an in-depth overview of the potential pharmacological activities of this compound derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. It includes quantitative data, detailed experimental protocols, and visualizations of key processes to support further research and development in this area.

Potential Pharmacological Activities

Derivatives of this compound have demonstrated a variety of biological effects, with the most prominent activities being in the fields of oncology, infectious diseases, and neurology.

Anticancer Activity

Several derivatives have been synthesized and evaluated for their potential as anticancer agents.[2][3] A notable series, 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivatives, has been investigated for its ability to inhibit histone deacetylase 2 (HDAC2), a key target in cancer therapy.[4] Other aminophenol analogues have also shown potent activity against various cancer cell lines, including breast cancer, prostate cancer, and leukemia.[2] The anticancer effects are often linked to the induction of apoptosis.[2][3]

Table 1: Anticancer Activity Data for this compound Derivatives

| Derivative Class | Target/Assay | Cell Lines | Quantitative Data (Unit) | Reference |

| 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol | HDAC2 Docking | - | Glide Score: -6.45 to -7.56 (kcal/mol) | [4] |

| p-dodecylaminophenol (analogue) | Cell Growth Suppression | HL60 (Leukemia), MCF-7 (Breast), DU-145 (Prostate) | Potent, induces apoptosis | [2] |

| p-decylaminophenol (analogue) | Cell Growth Suppression | HL60 (Leukemia), MCF-7 (Breast), DU-145 (Prostate) | Potent, induces apoptosis | [2] |

| 2-chloro-N-(phenazin-2-yl)benzamide (analogue) | Cell Viability | K562 (Leukemia), HepG2 (Hepatocellular Carcinoma) | Effect comparable to cisplatin | [3] |

Antimicrobial Activity

The 2-aminophenyl scaffold is a component of various compounds tested for antimicrobial effects.[5][6] Certain thiourea derivatives incorporating a uracil ring have shown notable activity against pathogens like Aspergillus niger.[5] The mechanism of action for some of these compounds may involve the inhibition of essential bacterial enzymes such as Dihydrofolate Reductase (DHFR) and the generation of Reactive Oxygen Species (ROS).[5] Studies on amino alcohol derivatives have also identified compounds with significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans.[7]

Table 2: Antimicrobial Activity Data for Related Derivatives

| Derivative/Compound | Target Organism | Assay | Quantitative Data (Unit) | Reference |

| TUU-08 (Thiourea-uracil derivative) | Aspergillus niger | Minimum Inhibitory Concentration (MIC) | 7.5 ± 2.11 (μg/mL) | [5] |

| Piperidine/Piperazine Amino Alcohols | MRSA | % Inhibition at 32 μg/mL | >50 (%) | [7] |

| Substituted Piperazine Amino Alcohols | Cryptococcus neoformans | % Inhibition at 32 μg/mL | >95 (%) | [7] |

Neuroprotective Effects

A significant area of investigation for compounds related to this scaffold is neuroprotection, particularly against ethanol-induced toxicity.[8][9] Ethanol exposure can lead to the generation of ROS, oxidative stress, and ultimately, apoptotic death of neurons.[9] Neuroprotective agents, including certain peptides and antioxidants, can counteract these effects.[8][9] For instance, the peptide NAP (NAPVSIPQ) has been shown to protect cortical neurons from toxicity at femtomolar concentrations.[8] Studies suggest that the neuroprotective mechanism may involve the upregulation of anti-apoptotic genes like Bcl-2 and XIAP in addition to direct antioxidant actions.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following protocols are synthesized from the cited literature.

Synthesis of 2-(2-amino-6-aryl-4-pyrimidinamino)ethanol Derivatives[4]

This protocol describes a versatile method for synthesizing pyrimidine-containing derivatives.

-

Step 1: Synthesis of N,O-ketene derivatives: Take the starting material (ketene dithioacetal) in DMF and add 2 equivalents of ethanolamine.

-

Add 5 equivalents of sodium hydride at 0°C and stir the mixture at room temperature for 2 hours.

-

Quench the reaction with ice-cold water.

-

Extract the product using ethyl acetate.

-

Step 2: Cyclization: Take 500 mg of the N,O-ketene derivative in 10 mL of DMSO and 10 mL of toluene.

-

Add 2 equivalents of guanidine hydrochloride and 2 equivalents of potassium tert-butoxide as a base.

-

The resulting reaction yields the final 2-(2-amino-6-aryl-4-pyrimidinamino)ethanol derivatives.

-

Characterize the final compounds using 1H NMR, 13C NMR, Mass, and IR spectroscopy.

Molecular Docking Protocol for HDAC2[4]

This protocol outlines the computational steps for evaluating the binding affinity of synthesized compounds against the HDAC2 protein.

-

Ligand Preparation:

-

Sketch the 2D structures of the synthesized molecules.

-

Use the LigPrep module in a computational suite (e.g., Schrödinger) to prepare the ligands.

-

Minimize the structures using a force field such as OPLS-2005.

-

Generate multiple conformations (e.g., 10) for each ligand.

-

-

Protein Preparation:

-

Obtain the crystal structure coordinates for HDAC2 (e.g., PDB ID: 3MAX) from the Protein Data Bank.

-

Use a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard).

-

Add bond orders, formal charges, and hydrogen atoms.

-

Remove water molecules within a 5 Å distance of the ligand.

-

Perform a constrained minimization using the OPLS-2005 force field until the RMSD reaches a maximum cutoff of 0.30 Å.

-

-

Grid Generation and Docking:

-

Generate a receptor grid using the binding pocket of a known ligand (e.g., N-(2-aminophenyl) Benzamide).

-

Perform docking using a glide module (e.g., Schrödinger's GLIDE) with standard precision.

-

Allow for multiple ligand conformations to be generated and select the conformation with the top score for analysis.

-

General Antimicrobial Screening Assay[6]

This protocol provides a preliminary method for assessing the antimicrobial activity of novel compounds.

-

Strains: Use a panel of microorganisms including Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and fungi (Saccharomyces cerevisiae, Aspergillus fumigatus, Candida albicans).

-

Method: Employ the bioassay technique for antibiotics as specified in the US Pharmacopeia.

-

Screening Concentration: Perform the initial screening at a concentration of 25 μg/mL.

-

Evaluation: Observe and record the activity of the test compounds against the microbial strains, typically by measuring zones of inhibition or using spectrophotometric methods to determine growth inhibition.

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.

Caption: General workflow for the discovery and development of novel this compound derivatives.

Caption: Proposed mechanism of neuroprotection by this compound derivatives against ethanol-induced apoptosis.

References

- 1. 2-Amino-2-(4-chlorophenyl)ethanol|CAS 179811-64-4 [benchchem.com]

- 2. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orientjchem.org [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential effects of ethanol antagonism and neuroprotection in peptide fragment NAPVSIPQ prevention of ethanol-induced developmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant neuroprotection against ethanol-induced apoptosis in HN2-5 cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Bioactivity of 2-(2-Aminophenyl)ethanol Analogs: A Technical Guide to Mechanism of Action Studies

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and methodologies for elucidating the mechanism of action of bioactive 2-(2-aminophenyl)ethanol analogs. This class of compounds has garnered interest within the scientific community for its potential therapeutic applications, primarily in the realms of oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Core Scientific Findings: Unveiling the Anticancer and Antimicrobial Potential

While the precise molecular targets of this compound and its direct analogs are still under active investigation, current research on structurally related aminophenol and aminobenzyl alcohol derivatives points towards two primary areas of bioactivity: anticancer and antimicrobial effects.

Anticancer Mechanisms: Induction of Apoptosis and Potential for Ferroptosis Modulation

Several studies on aminophenol analogs suggest a significant role in inducing programmed cell death, or apoptosis, in cancer cells. The pro-apoptotic activity appears to be a key component of their anticancer efficacy. Furthermore, emerging research on o-aminophenol derivatives indicates a potential to modulate ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. This suggests a multi-faceted approach by which these compounds may exert their cytotoxic effects against malignant cells.

One area of exploration for related compounds, such as 2-(4-aminophenyl)benzothiazoles, has revealed mechanisms involving cell cycle arrest, highlighting another potential avenue of investigation for this compound analogs.

Antimicrobial Mechanisms: A Broad Field for Exploration

The investigation into the antimicrobial properties of amino alcohol derivatives is ongoing. General mechanisms for antimicrobial agents include the inhibition of cell wall synthesis, disruption of membrane integrity, inhibition of nucleic acid or protein synthesis, and interference with metabolic pathways. Pinpointing the specific mode of action for this compound analogs will require dedicated screening and mechanistic studies.

Signaling Pathways and Experimental Workflows

To facilitate further research, this guide outlines key signaling pathways potentially modulated by these analogs and provides standardized experimental workflows for their investigation.

Potential Signaling Pathway Involvement

Based on the observed biological activities of related compounds, the following signaling pathways are of high interest for investigation:

Caption: Potential anticancer signaling pathways modulated by this compound analogs.

Experimental Workflow for Mechanism of Action Studies

A systematic approach is crucial for elucidating the mechanism of action. The following workflow outlines a logical progression of experiments:

Caption: A generalized experimental workflow for investigating the mechanism of action.

Quantitative Data Summary